Product packaging for Benzyl methyl disulfide(Cat. No.:CAS No. 699-10-5)

Benzyl methyl disulfide

Cat. No.: B1265386
CAS No.: 699-10-5
M. Wt: 170.3 g/mol
InChI Key: NWYGPVZOBBHKLI-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Benzyl (B1604629) methyl disulfide, with the chemical formula C8H10S2, is an organic compound that belongs to the class of unsymmetrical disulfides. nih.govhmdb.ca Organosulfur chemistry is a broad field that studies the properties and reactions of compounds containing carbon-sulfur bonds. Within this domain, disulfides (R-S-S-R') are a significant functional group. Benzyl methyl disulfide is characterized by the presence of a benzyl group (C6H5CH2) and a methyl group (CH3) attached to the disulfide linkage. nih.gov This structure imparts specific chemical reactivity and physical properties to the molecule. It is considered a member of the benzene (B151609) and substituted derivatives class of organic compounds. hmdb.ca

Significance of Disulfide Linkages in Chemical and Biological Systems

Disulfide linkages, or disulfide bridges, are crucial covalent bonds in both chemical and biological contexts. In biological systems, they are fundamental to the structure and stability of many proteins and peptides. frontiersin.org These bonds form between the thiol groups of two cysteine residues through an oxidative process. frontiersin.orgwikipedia.org The resulting cystine residue can create intramolecular links that are vital for proper protein folding or intermolecular links that hold different polypeptide chains together. frontiersin.orgnih.gov The stability conferred by disulfide bonds is particularly important for proteins that are secreted from cells into the more oxidizing extracellular environment. wikipedia.orgnih.gov The correct formation and isomerization of these bonds are critical for biological function, and mis-pairing can lead to non-functional proteins. nih.govpnas.org In chemistry, the disulfide bond is a key functional group in synthesis, and its cleavage and formation are important reactions in various applications.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name (methyldisulfanyl)methylbenzene nih.gov
CAS Registry Number 699-10-5 nih.gov
Molecular Formula C8H10S2 nih.gov
Molecular Weight 170.3 g/mol nih.gov
Boiling Point 195.00 to 197.00 °C @ 760.00 mm Hg nih.gov
Melting Point 61.00 to 62.00 °C @ 760.00 mm Hg nih.gov
Solubility Insoluble in water nih.gov
Appearance Colorless clear liquid (est) thegoodscentscompany.com
Odor Sulfurous, cabbage, vegetable, green, metallic hmdb.cachemicalbook.com

Synthesis and Reactions

The synthesis of unsymmetrical disulfides like this compound can be achieved through several methods. One common approach involves the reaction of a thiol with a sulfenyl halide. For instance, benzyl mercaptan could react with methanesulfenyl chloride. Another method is the oxidation of a mixture of two different thiols, in this case, benzyl mercaptan and methanethiol, although this can lead to a mixture of symmetrical and unsymmetrical disulfides.

Disulfides can undergo a variety of reactions. The most characteristic reaction is the reduction of the disulfide bond to form two corresponding thiols. This can be accomplished using various reducing agents. Conversely, thiols can be oxidized to form disulfides. Disulfides can also react with nucleophiles, which can lead to the cleavage of the S-S bond. thegoodscentscompany.com

Natural Occurrence and Biological Relevance

This compound has been identified in a variety of natural sources. It has been reported in cocoa powder, roasted cocoa, and roasted peanuts. chemicalbook.com The compound is also found in Theobroma cacao (the cocoa bean). hmdb.ca

In the plant kingdom, some species release volatile sulfur compounds as a defense mechanism against insects. For example, dimethyl disulfide, a related compound, is released by some plants and exhibits neurotoxic activity in insects. nih.gov The characteristic pungent odor of the Corpse Flower (Amorphophallus titanum) is due to a mixture of sulfur-containing compounds, including dimethyl disulfide and dimethyl trisulfide, which attract pollinators like carrion beetles and flesh flies. huntington.org While not this compound, this highlights the role of volatile disulfides in plant-animal interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S2 B1265386 Benzyl methyl disulfide CAS No. 699-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyldisulfanyl)methylbenzene
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InChI

InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
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InChI Key

NWYGPVZOBBHKLI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C8H10S2
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DSSTOX Substance ID

DTXSID1061021
Record name Disulfide, methyl phenylmethyl
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Molecular Weight

170.3 g/mol
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Benzyl methyl disulfide
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Solubility

insoluble in water
Record name Methyl benzyl disulfide
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Density

0.840 (d20/4)
Record name Methyl benzyl disulfide
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CAS No.

699-10-5
Record name Benzyl methyl disulfide
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Record name Benzyl methyl disulfide
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Record name Disulfide, methyl phenylmethyl
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Record name Disulfide, methyl phenylmethyl
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Record name Benzyl methyl disulphide
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Record name BENZYL METHYL DISULFIDE
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Record name Benzyl methyl disulfide
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Melting Point

61.00 to 62.00 °C. @ 760.00 mm Hg
Record name Benzyl methyl disulfide
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Synthetic Methodologies for Benzyl Methyl Disulfide

Direct Coupling Approaches

Direct coupling methods offer a straightforward pathway to benzyl (B1604629) methyl disulfide by forming the disulfide bond through the reaction of appropriate precursors.

Thiolate-Halide Coupling Reactions

The reaction between a thiolate and a halide represents a classical and fundamental approach to sulfide (B99878) and disulfide synthesis. While specific examples detailing the synthesis of benzyl methyl disulfide via this method are not extensively documented in the provided literature, the general principle involves the nucleophilic attack of a methyl thiolate on a benzyl halide or a related electrophile. The efficiency of this reaction is often dependent on the choice of base, solvent, and reaction conditions to minimize side reactions.

Palladium-Catalyzed Thiol-Disulfide Exchange

Palladium catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. A study has demonstrated a simple and effective PdCl2/DMSO catalytic system for thiol-disulfide exchange to produce unsymmetrical disulfides. nih.gov This method is noted for its excellent functional group tolerance and operational simplicity, making it suitable for late-stage functionalization. nih.gov Although this specific study does not explicitly report the synthesis of this compound, the methodology presents a viable pathway where a thiol could be exchanged with a symmetrical disulfide under palladium catalysis. nih.gov

Further research has explored the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to form diaryl sulfides. acs.orgorganic-chemistry.org This reaction proceeds through a proposed tricatalytic cycle involving α-arylation of the sulfide, C–S bond cleavage, and subsequent C–S bond formation, facilitated by a Pd(dba)2/NiXantPhos catalyst. acs.orgorganic-chemistry.org While the end product is a diaryl sulfide, the mechanistic insight into palladium-catalyzed C-S bond manipulation is significant.

Metal-Catalyzed Synthesis

Transition metal catalysis offers efficient and selective methods for constructing C-S bonds, with iron being a notable example due to its abundance and low toxicity.

Iron-Catalyzed Cross-Electrophile Coupling

A significant advancement in the synthesis of related thioethers has been the development of an iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides. nih.govorganic-chemistry.orgacs.orgchemrxiv.org This method is particularly noteworthy as it proceeds without the need for an external reductant or photoredox conditions, which are often required in cross-electrophile couplings. nih.govacs.orgchemrxiv.org The reaction demonstrates a broad substrate scope, tolerating various functional groups on both the benzyl halide and the disulfide. nih.govacs.org For instance, the coupling of (1-bromoethyl)benzene (B1216412) with dimethyl disulfide using an iron pentacarbonyl (Fe(CO)5) catalyst in pinacolone (B1678379) at 107 °C for 24 hours produced the corresponding methyl thioether in 98% yield. acs.orgchemrxiv.org

The reaction conditions have been optimized, identifying acetone (B3395972) and pinacolone as effective solvents and showing that increasing the temperature can improve yields. nih.govacs.org The versatility of this method is highlighted by its application in drug synthesis and bioconjugation. nih.govorganic-chemistry.orgacs.org

Table 1: Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides

EntryBenzyl HalideDisulfideCatalystSolventTemp (°C)Yield (%)Reference
1(1-bromoethyl)benzeneDimethyl disulfideFe(CO)5 (10 mol%)Pinacolone10798 acs.orgchemrxiv.org
2(1-bromoethyl)benzeneDiethyl disulfideFe(CO)5 (10 mol%)Pinacolone10781 acs.org
3(1-bromoethyl)benzeneDiisopropyl disulfideFe(CO)5 (10 mol%)Pinacolone10752 acs.org
4(1-bromoethyl)benzeneDi-tert-butyl disulfideFe(CO)5 (10 mol%)Pinacolone10737 acs.org
5(1-bromoethyl)benzeneDiphenyl disulfideFe(CO)5 (10 mol%)Pinacolone10792 nih.gov

Mechanistic Investigations of Iron-Catalyzed Processes

Mechanistic studies of the iron-catalyzed cross-electrophile coupling suggest a stereoablative pathway. nih.govorganic-chemistry.org This implies that the reaction likely proceeds through a radical intermediate, leading to a loss of stereochemical information from the starting benzyl halide. chemrxiv.org Experiments using radical traps like TEMPO resulted in the formation of a TEMPO-adduct, supporting the presence of radical species. nih.gov It was also discovered that the thioether product itself can be reactive under the reaction conditions, participating in exchange reactions with excess disulfide. nih.gov

The proposed mechanism, inspired by iron-containing enzymes, involves the activation of the benzyl halide by a low-valent iron species, followed by reaction with the disulfide to form the thioether product. nih.govacs.org This process avoids common issues like catalyst poisoning by sulfur compounds and undesired elimination side reactions. nih.govacs.org

Chemical Reactivity and Transformation Mechanisms

Reactions at the Disulfide Bond (S-S Bond)

Ionic reactions at the disulfide bond of benzyl (B1604629) methyl disulfide typically involve the attack of either a nucleophile or an electrophile on one of the sulfur atoms, leading to the cleavage of the S-S bond.

Thiol-disulfide exchange is a fundamental reaction of disulfides, proceeding via a nucleophilic substitution (SN2) mechanism at a sulfur atom. mdpi.com The reaction is initiated by the attack of a thiolate anion (RS⁻), which is significantly more nucleophilic than its corresponding thiol (RSH). nih.gov For benzyl methyl disulfide, the exchange involves an equilibrium reaction with an external thiol (R'-SH), as depicted below.

General Mechanism of Thiol-Disulfide Exchange:

Deprotonation: The reacting thiol (R'-SH) is deprotonated to form the more reactive thiolate anion (R'-S⁻). The position of this equilibrium is pH-dependent.

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound molecule.

S-S Bond Cleavage: A new disulfide bond is formed, and the S-S bond of the original molecule is cleaved, releasing a new thiolate anion (benzylthiolate or methanethiolate).

The reaction is reversible, and the final equilibrium position is governed by the relative stability and concentration of the thiols and thiolates involved. nih.gov Factors influencing the reaction include:

pKa of the Thiols: The acidity of the attacking and leaving thiols plays a crucial role. Thiols with lower pKa values exist more readily as the reactive thiolate anion at a given pH. nih.gov Aromatic thiols, like benzylthiol, are generally more acidic than alkyl thiols, which would influence the equilibrium position. researchgate.net

Steric Hindrance: Steric bulk around the disulfide bond can hinder the approach of the nucleophilic thiolate, slowing the reaction rate. researchgate.net The methyl group offers minimal steric hindrance compared to the benzyl group.

This exchange reaction is the basis for many biological processes and is utilized in materials science for creating dynamic, self-healing materials and in drug delivery systems that respond to the intracellular redox environment, such as the high concentration of glutathione (B108866) (GSH). rsc.orgnih.govresearchgate.net

Besides thiolates, other nucleophiles can cleave the S-S bond of this compound. This cleavage is a key step in various synthetic methodologies.

Cleavage by Phosphines: Soft nucleophiles, particularly phosphines like triphenylphosphine (B44618) (PPh₃) or the water-soluble tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective at reducing disulfides. nih.gov The reaction proceeds via an SN2 attack of the phosphorus atom on one of the sulfur atoms. This attack is followed by hydrolysis or another subsequent step to yield two equivalents of the corresponding thiol. nih.gov For this compound, the attack could occur at either the sulfur attached to the benzyl group or the one attached to the methyl group.

Iron-Catalyzed Cleavage and Coupling: Recent research has demonstrated an iron-catalyzed cross-electrophile coupling that pairs benzyl halides with disulfides to form thioethers. nih.govacs.org In this reaction, the disulfide bond is cleaved in the catalytic cycle. While the precise mechanism is complex, it involves the activation of the disulfide by an iron catalyst, such as iron pentacarbonyl (Fe(CO)₅), making it susceptible to reaction. nih.govchemrxiv.org This method provides a direct route to valuable benzylic thioethers from disulfide precursors. acs.org The reaction scope has been shown to be broad, with various disulfides, including dimethyl disulfide, reacting efficiently. nih.govchemrxiv.org

Table 1: Examples of Nucleophilic Cleavage Reactions on Disulfides
Reactant DisulfideNucleophile/ReagentProduct TypeKey ObservationReference
Dimethyl disulfideTrimethylphosphine (TMP)ThiolsReaction proceeds via SN2 attack on sulfur. nih.gov
Various DisulfidesBenzyl Halide / Fe(CO)₅Benzylic ThioethersIron-catalyzed cross-electrophile coupling cleaves the S-S bond. nih.govacs.org
Phosphinic acid thioestersBenzyl Grignard ReagentBenzyl SulfidesUnexpected S-benzylation occurs via nucleophilic attack on sulfur. rsc.org

The sulfur atoms in this compound possess lone pairs of electrons, allowing them to act as nucleophiles and react with electrophiles. Electrophilic attack typically results in the formation of a sulfonium-like species, which can then undergo further transformation.

A classic example of an electrophilic reaction at a disulfide bond is halogenation. For instance, the reaction with chlorine (Cl₂) in an aqueous or acetic acid medium can lead to the formation of sulfonyl chlorides. This occurs through initial electrophilic attack by the halogen on a sulfur atom, leading to the cleavage of the S-S bond and subsequent oxidation.

Another relevant transformation is the reaction with certain oxidizing agents that act as electrophiles. For example, oxidation with a peroxy acid could initially form a thiosulfinate (a disulfide with one oxygen atom), which is itself a reactive species. The electrophilicity of the sulfur atoms is a key determinant of reactivity in these processes. nih.gov In unsymmetrical disulfides like this compound, the site of electrophilic attack would be influenced by the electronic effects of the attached methyl and benzyl groups.

Radical-Mediated Transformations

The relatively weak S-S bond is susceptible to homolytic cleavage initiated by free radicals. This pathway is significant in gas-phase chemistry, mass spectrometry, and certain biological contexts involving radical stress.

Free radicals can induce the cleavage of the S-S bond in this compound through several mechanisms. Studies on radical-initiated fragmentation of disulfide-containing peptides provide significant insight into these pathways. nih.govnih.gov

Direct Substitution (SH2): A highly favored pathway involves the direct attack of a radical species (R•) at one of the sulfur atoms, with concomitant cleavage of the S-S bond. nih.gov This SH2 (substitution, homolytic, bimolecular) mechanism is proposed to have a substantially lower activation energy than competing pathways. nih.gov For instance, an acetyl or benzyl radical can directly attack a sulfur atom, forming a new C-S bond and releasing a thiyl radical (•SCH₃ or •SCH₂Ph). nih.govnih.gov

Hydrogen Abstraction: Alternatively, the initiating radical can abstract a hydrogen atom from a carbon adjacent to the disulfide bond (the α-carbon or β-carbon in peptide contexts). nih.gov

Abstraction from the Benzylic Carbon: A radical could abstract a hydrogen from the benzylic (-CH₂-) group of this compound. The resulting carbon-centered radical is stabilized by resonance with the phenyl ring. khanacademy.org This intermediate can then undergo further rearrangement, often leading to C-S or S-S bond scission.

Abstraction from the Methyl Carbon: Hydrogen abstraction from the methyl group is also possible, though the resulting radical is less stable than the benzylic radical.

Gas-phase studies using free radical initiated peptide sequencing (FRIPS) have shown that when a benzyl radical is used to initiate fragmentation, cleavage of S-S and C-S bonds in disulfide-containing peptides occurs readily. nih.gov

Quantum chemical calculations have elucidated the energetic landscape of radical-mediated disulfide cleavage, explaining the observed high selectivity. nih.gov The direct SH2 attack of a radical on a sulfur atom is significantly more favorable energetically than other radical-initiated processes, such as fragmentation of a peptide backbone. nih.gov

Table 2: Energetic Comparison of Radical-Initiated Cleavage Pathways
Reaction PathwayDescriptionEnergetic ProfileReference
Direct SH2 Attack on SulfurRadical directly attacks a sulfur atom, cleaving the S-S bond.Activation energy is ~9-10 kcal/mol lower than competing pathways like peptide backbone cleavage. nih.gov
H-Abstraction at α-CarbonRadical abstracts a hydrogen from the carbon adjacent to sulfur, followed by cleavage.Considered a minor pathway with a higher activation barrier than direct attack. nih.govnih.gov
H-Abstraction at β-CarbonRadical abstracts a hydrogen from the β-carbon (relevant in peptides), leading to S-S cleavage.Proposed as an initial step for S-S bond cleavage in some models. nih.gov

These energetic differences underscore why radical-induced conditions can selectively target and cleave disulfide bonds. The findings from studies using acetyl radicals are considered generally applicable to other radical species, including the benzyl radical. nih.gov The stability of the formed benzyl radical itself is a key thermodynamic factor in any reaction pathway that involves its formation or participation. nih.gov

Photochemical Reactivity of Disulfides

The disulfide bond is susceptible to cleavage upon absorption of ultraviolet light, leading to the formation of thiyl radicals. This photochemical reactivity is a general characteristic of disulfides and is applicable to this compound. The primary process is the homolytic cleavage of the S-S bond:

CH₃-S-S-CH₂C₆H₅ + hν → CH₃S• + •SCH₂C₆H₅

The resulting thiyl radicals can then undergo a variety of subsequent reactions, including recombination to reform the disulfide, reaction with other molecules, or fragmentation.

Studies on the photolysis of mixtures of symmetric disulfides, such as dimethyl disulfide and diethyl disulfide, have shown that this leads to the formation of the unsymmetrical disulfide (methyl ethyl disulfide) and the establishment of a photostationary state. cdnsciencepub.comcdnsciencepub.comresearchgate.net This occurs through the cross-recombination of the different thiyl radicals generated. A similar process would be expected for this compound, where irradiation could lead to the formation of dimethyl disulfide and dibenzyl disulfide, in addition to the starting material, until a photostationary equilibrium is reached.

The quantum yield for the formation of unsymmetrical disulfides can be quite high, indicating an efficient chain reaction mechanism where a thiyl radical attacks a disulfide molecule to displace another thiyl radical. cdnsciencepub.comcdnsciencepub.com

CH₃S• + CH₃-S-S-CH₂C₆H₅ → CH₃-S-S-CH₃ + •SCH₂C₆H₅

•SCH₂C₆H₅ + CH₃-S-S-CH₂C₆H₅ → C₆H₅CH₂-S-S-CH₂C₆H₅ + CH₃S•

Furthermore, research on the photoinduced one-electron oxidation of benzyl methyl sulfide (B99878) (a related compound) has shown that irradiation in the presence of a photosensitizer leads to the formation of a sulfide radical cation. nih.govacs.org This intermediate can then undergo further reactions, such as deprotonation, leading to oxidation products like benzaldehyde. nih.govacs.org While this study was on a sulfide, it provides insight into the photochemical behavior of the benzyl-sulfur linkage, which is also present in this compound.

The following table summarizes key findings from photochemical studies relevant to this compound.

StudyKey FindingsRelevance to this compoundReference
Photolysis of disulfide mixturesIrradiation of mixtures of symmetric disulfides leads to the formation of the unsymmetrical disulfide and a photostationary state.Predicts that photolysis of this compound will lead to an equilibrium with dimethyl disulfide and dibenzyl disulfide. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Photoinduced oxidation of benzyl methyl sulfideIrradiation in the presence of a sensitizer (B1316253) generates a radical cation, which can lead to oxidation products.Suggests that similar photo-oxidative pathways may be accessible for this compound, potentially leading to cleavage and oxidation at the benzylic position. nih.govacs.org
Photochemical synthesis of unsymmetrical disulfidesFlavin-based photocatalysis can be used for the chemoselective synthesis of unsymmetrical disulfides from two different thiols under visible light.Demonstrates a synthetic application of the photochemical reactivity of sulfur compounds to form unsymmetrical disulfides like this compound. bohrium.com

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of benzyl (B1604629) methyl disulfide, offering insights into its functional groups and bond structures.

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in benzyl methyl disulfide. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While a standard spectrum for this compound is available from commercial sources like Sigma-Aldrich, a detailed assignment can be inferred from analyses of structurally similar compounds, such as dibenzyl disulfide. nih.govnih.gov

The key vibrational modes expected in the FTIR spectrum of this compound include:

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the benzene (B151609) ring typically appear in the region of 3000-3100 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The characteristic stretching of the carbon-carbon bonds within the benzene ring gives rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net

CH₂ Bending: The scissoring vibration of the benzylic methylene group is anticipated around 1450-1470 cm⁻¹.

C-S Stretching: The carbon-sulfur bond vibrations are typically weaker and found in the 600-800 cm⁻¹ range.

S-S Stretching: The disulfide bond stretch is a weak absorption in infrared spectroscopy and is often difficult to identify definitively, but it is expected in the 400-500 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds like the disulfide linkage. The S-S stretching vibration, which is often weak in the IR spectrum, typically produces a more prominent signal in the Raman spectrum. nih.govmdpi.com For the related molecule dibenzyl disulfide, this mode exhibits high Raman activity. mdpi.com

Studies using surface-enhanced Raman scattering (SERS) on this compound have shown that the molecule does not undergo C-S bond scission upon simple adsorption onto a silver surface. bohrium.com However, the SERS spectrum indicates that photodissociation can occur, leading to the scission of the S-CH₃ bond. bohrium.com This highlights the utility of Raman spectroscopy in studying the surface chemistry and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional techniques provide unambiguous evidence for the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton, with chemical shifts that are characteristic of their electronic environment. Detailed analysis in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent provides the following assignments. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. rsc.org
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.32m (multiplet)2HAromatic Protons (Ar-H)
7.28m (multiplet)3HAromatic Protons (Ar-H)
3.98s (singlet)2HBenzylic Protons (-CH₂-)
2.17s (singlet)3HMethyl Protons (-CH₃)

The spectrum clearly shows the benzylic protons as a singlet at 3.98 ppm, the methyl protons as a singlet at 2.17 ppm, and the five aromatic protons as a complex multiplet between 7.28 and 7.32 ppm, consistent with a monosubstituted benzene ring. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. rsc.org
Chemical Shift (δ) [ppm]Assignment
137.55Aromatic C (ipso, C-CH₂)
129.30Aromatic CH (ortho/meta)
128.36Aromatic CH (ortho/meta)
127.21Aromatic CH (para)
41.31Benzylic Carbon (-CH₂-)
22.13Methyl Carbon (-CH₃)

The assignments distinguish the benzylic carbon at 41.31 ppm and the methyl carbon at 22.13 ppm. rsc.org The four signals in the aromatic region (127.21-137.55 ppm) correspond to the four chemically non-equivalent types of carbon atoms in the phenyl group (the ipso-carbon attached to the methylene group, and the ortho, meta, and para carbons). rsc.org

Although specific 2D NMR spectra for this compound are not detailed in the primary literature, the application of standard techniques such as COSY, HSQC, and HMBC is a routine procedure for confirming structural assignments of this nature. mdpi.comrsc.orgnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, it would primarily show correlations among the coupled protons within the aromatic ring, helping to differentiate the ortho, meta, and para positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. An HSQC spectrum would definitively link the ¹H signal at 3.98 ppm to the ¹³C signal at 41.31 ppm (-CH₂-) and the ¹H signal at 2.17 ppm to the ¹³C signal at 22.13 ppm (-CH₃). rsc.org It would also correlate the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Under electron ionization (EI) conditions, this compound yields a characteristic mass spectrum. nist.gov The molecular ion peak (M+) is observed, confirming the compound's molecular weight of approximately 170 g/mol . nih.govnist.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with one entry showing a total of 43 peaks. nih.gov The most prominent peaks in the EI mass spectrum are typically the base peak and other significant fragment ions. For this compound, the top three most intense peaks are observed at m/z values of 91, 65, and a third, less consistently reported ion. nih.gov

Table 1: Prominent Ions in the EI Mass Spectrum of this compound

m/z Value Ion Relative Intensity
170 [C₈H₁₀S₂]⁺• (Molecular Ion) Present
91 [C₇H₇]⁺ (Tropylium ion) Base Peak
65 [C₅H₅]⁺ 2nd Highest

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

The fragmentation pattern observed in the EI mass spectrum provides valuable insights into the structure of this compound. The most abundant ion is typically formed through the cleavage of the carbon-sulfur bond, resulting in the highly stable benzyl cation (which can rearrange to the tropylium (B1234903) ion) at m/z 91. tandfonline.com This fragmentation is a characteristic feature for compounds containing a benzyl group. tandfonline.comajol.info

Less abundant ions can result from the cleavage of the sulfur-sulfur bond, sometimes involving a hydrogen transfer. tandfonline.com The fragmentation of disulfides can be initiated by radical attack on a sulfur atom, leading to the cleavage of the S-S bond. rsc.org While C-S bond cleavage is also possible, the S-S bond scission represents a significant fragmentation pathway. rsc.orgnih.gov In some cases, the loss of a sulfur atom or a methyl radical can also be observed. tandfonline.comsapub.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₀S₂), the theoretical elemental composition can be calculated from its molecular formula. This experimental data is then compared to the theoretical values to confirm the compound's purity and empirical formula.

Table 2: Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 8 96.08 56.46%
Hydrogen H 1.008 10 10.08 5.92%
Sulfur S 32.07 2 64.14 37.62%

| Total | | | | 170.29 | 100.00% |

Experimental results from elemental analysis of synthesized this compound should closely match these theoretical percentages to verify the compound's identity and purity. ajol.info

Chromatographic Techniques

Chromatographic methods are essential for separating and identifying the components of a mixture. Gas chromatography and thin-layer chromatography are commonly employed in the analysis of this compound.

Gas chromatography is a widely used technique for the separation and analysis of volatile compounds. This compound can be effectively analyzed by GC, often in combination with a mass spectrometer (GC-MS) for definitive identification. nih.govrsc.org In a typical GC analysis, the compound is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase.

Thin-layer chromatography is a simple, rapid, and versatile technique for monitoring the progress of a chemical reaction. youtube.comchemscene.com By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of reactants and the formation of products. youtube.comyoutube.com

In the synthesis of this compound, TLC can be used to track the disappearance of the starting materials and the appearance of the product spot. rsc.org The choice of eluent (solvent system) is crucial for achieving good separation of the spots on the TLC plate. By comparing the Rf (retardation factor) values of the spots in the reaction mixture to those of the pure starting materials and the expected product, the progress of the reaction can be effectively monitored. rsc.org Once the starting material spot is no longer visible, it indicates that the reaction is likely complete. youtube.com

Electrochemical Characterization

Electrochemical methods are pivotal in understanding the redox behavior of disulfide bonds. These techniques probe the electron transfer processes associated with the S-S bond cleavage and formation, which is fundamental to the function of disulfide-containing materials in applications such as energy storage.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of a substance. For compounds containing a disulfide linkage, like this compound, CV provides insights into the electrochemical reversibility and stability of the S-S bond.

In studies of copolymers incorporating benzyl disulfide, cyclic voltammetry is a key method for characterization. For instance, the electrochemical behavior of copolymers of 3-thienylmethyl disulfide and benzyl disulfide has been explored for potential use as cathode materials in lithium secondary batteries. researchgate.net CV measurements of these copolymers reveal larger current-potential curve areas compared to their respective homopolymers, indicating a higher capacity for supplying power and energy. researchgate.netnanoscience.or.kr The technique helps to establish that such copolymers can be electrochemically polymerized to form stable and conductive structures. researchgate.net

Similarly, research on other disulfide-containing polymers demonstrates the utility of CV in assessing redox activity. In a study on poly(bis(2-aminobenzyl) disulfide), the difference between anodic and cathodic peak potentials was found to be 70 mV, signifying excellent electrochemical reversibility of the S-S bond redox process. researchgate.net The intramolecular environment, such as the presence of a polyaniline backbone, can act as an electrocatalyst, enhancing the redox rate of the disulfide bonds, a phenomenon readily observed and quantified by CV. researchgate.net

While specific CV data for the monomer this compound is not extensively detailed in the available literature, the principles from related polymer studies are directly applicable. A typical CV experiment would involve scanning the potential and observing the cathodic peak corresponding to the reduction (cleavage) of the disulfide bond and the anodic peak corresponding to the oxidation (reformation) of the resulting thiol groups. The stability of the compound over repeated cycles can also be assessed, which is crucial for applications like rechargeable batteries. acs.org

AC Impedance Spectroscopy

AC Impedance Spectroscopy, also known as Electrochemical Impedance Spectroscopy (EIS), is a non-destructive technique used to probe the electrical properties of materials and their interfaces. It measures the impedance of a system over a range of frequencies, allowing for the determination of parameters like resistance, capacitance, and diffusion processes.

For a material like a poly(benzyl disulfide)-based cathode, EIS can provide critical data on the internal resistance of the battery. researchgate.net Nyquist plots, a common way to represent EIS data, can reveal the charge transfer resistance at the electrode-electrolyte interface and the diffusion characteristics of ions within the electrode material. rsc.org For instance, in composites of molybdenum disulfide (MoS₂) with conducting polymers, EIS is used to evaluate the resistance of various electrochemical phenomena, providing a detailed picture of the system's efficiency. rsc.org A study on disulfide-crosslinked polymer particles also employed potentio-electrochemical impedance spectroscopy (PEIS) to determine cell resistance prior to other electrochemical tests. cnjournals.com

X-ray Diffraction Studies (for related compounds, as a general method for structural elucidation)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. researchpublish.commalvernpanalytical.com It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsional angles, which are fundamental to a molecule's structure and function. mdpi.com For organodisulfide compounds, XRD elucidates the conformation of the C-S-S-C moiety, which is typically non-planar. researchgate.net

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most accurate and unambiguous structural data for a molecule. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to build a three-dimensional model of the electron density, and thus the atomic positions. forcetechnology.com

While a specific single-crystal structure of this compound was not found in the reviewed literature, numerous studies on closely related benzyl-containing sulfur compounds and other disulfides illustrate the power of this technique. For example, the crystal structure of dibenzoyl disulfide was solved and refined to show an S-S bond distance of 2.021(1) Å and a C-S-S-C dihedral angle of 80.8°. researchgate.net The analysis also revealed that the two benzene rings are inclined at an angle of 93.7° to each other. researchgate.net In another study, the structure of a benzylsulfanyl-triazolyl-indole scaffold was confirmed using single-crystal XRD, which was crucial for assigning the correct S-benzylation site. mdpi.com

The data obtained from such analyses are comprehensive and allow for a detailed understanding of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com The table below presents representative crystallographic data for dibenzoyl disulfide, a related aromatic disulfide, to illustrate the type of information obtained from a single-crystal XRD study. researchgate.net

Table 1: Representative Crystallographic Data for Dibenzoyl Disulfide

Parameter Value
Chemical Formula C₁₄H₁₀O₂S₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.356 (1)
b (Å) 12.071 (1)
c (Å) 9.071 (2)
β (°) 107.15 (1)
Volume (ų) 1292 (3)
Z 4
S–S Bond Distance (Å) 2.021 (1)
S–C Bond Distances (Å) 1.805 (2), 1.823 (2)

This level of structural detail is essential for structure-property relationship studies and for the rational design of new materials. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been employed to study the role of benzyl (B1604629) methyl disulfide and related compounds in processes such as carbon dioxide (CO2) capture. nih.govacs.org

These computational studies often involve optimizing the molecular geometry to find the lowest energy structure and then calculating various properties such as vibrational frequencies, reaction energies, and electronic distribution. nih.govpnu.edu.ua

High-Level Ab Initio Methods (e.g., G3 method)

High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3), are a class of computational techniques that aim for very high accuracy in calculating molecular energies. These methods are computationally intensive and are often used to benchmark other methods or for systems where high precision is critical. They solve the electronic Schrödinger equation with fewer approximations than DFT. While these methods are powerful for determining precise thermochemical data, published research specifically applying the G3 method to benzyl methyl disulfide was not prominent in the surveyed literature. Such studies would be valuable for establishing a highly accurate benchmark for its heat of formation and reaction energies.

Thermodynamic and Kinetic Modeling

Modeling the thermodynamics and kinetics of reactions involving this compound is essential for understanding its stability and reactivity.

Reaction Barrier and Transition State Analysis

Understanding the kinetics of a reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway—and calculating the energy barrier (activation energy). acs.org

A significant finding from DFT studies on the CO2 capture mechanism by the reduced form of benzyl disulfide (the benzylthiolate anion, BnS⁻) is that the subsequent binding of CO2 is a barrierless process. nih.govacs.orgacs.org This means that no transition state with a higher energy than the reactants could be located on the potential energy surface for this specific reaction step. acs.org A barrierless reaction is expected to be very fast, with the reaction rate potentially limited only by how quickly the reactant molecules can diffuse together. acs.orgsmu.edu This kinetic efficiency is a desirable feature for capture technologies. nih.govacs.org For other reactions, such as thermal decomposition or substitution, computational analysis would be required to locate the specific transition states and determine the energy barriers, which would govern the reaction rates. nih.gov

Molecular Orbital and Electronic Structure Analysis

The electronic structure of a molecule, described by its molecular orbitals, dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

For this compound, analysis of its electronic structure is key to understanding its behavior. In the context of the CO2 capture study, the reaction is initiated by the reduction of the disulfide. nih.govacs.org This involves adding an electron to the LUMO of the benzyl disulfide molecule, leading to the cleavage of the S-S bond and the formation of the benzylthiolate anion (BnS⁻). This anion is the active species that then reacts with CO2. nih.govacs.org

Prediction of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these relationships by calculating various molecular descriptors.

The central feature of this compound is the disulfide bond (S-S), which is known to be susceptible to both nucleophilic and electrophilic attack, as well as homolytic cleavage to form radicals. The presence of both a benzyl (C₆H₅CH₂-) group and a methyl (CH₃-) group on opposing sides of the disulfide linkage introduces an asymmetry that governs its reactivity.

Electronic Effects:

The benzyl group, with its electron-withdrawing phenyl ring, can influence the electron density of the adjacent sulfur atom. This can be quantified through computational analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of reactivity. For instance, the LUMO distribution can indicate the most likely sites for nucleophilic attack, while the HOMO distribution suggests sites susceptible to electrophilic attack.

Steric Effects:

The bulky benzyl group can sterically hinder the approach of reactants to the adjacent sulfur atom and the S-S bond itself. Computational models can quantify this steric hindrance and predict its impact on reaction rates.

Illustrative Geometrical Parameters:

While specific research on the detailed computational analysis of this compound is limited, we can create an illustrative table of typical geometric parameters that would be obtained from DFT calculations. These parameters are crucial for understanding the molecule's reactivity.

ParameterPredicted ValueSignificance in Reactivity
S-S Bond Length~2.04 ÅA longer bond may indicate weakness and higher reactivity.
C-S-S Bond Angle (Benzyl side)~104°Influences the accessibility of the disulfide bond.
C-S-S Bond Angle (Methyl side)~103°Differences in angles can indicate electronic asymmetry.
C-S-S-C Dihedral Angle~85°Determines the overall 3D shape and steric profile.
HOMO Energy(Typical negative value)Higher energy indicates greater ease of electron donation.
LUMO Energy(Typical positive or less negative value)Lower energy indicates greater ease of electron acceptance.
HOMO-LUMO Gap(Calculated difference)A smaller gap often correlates with higher reactivity.

This table is illustrative and based on typical values for similar disulfide compounds. Actual values would require specific DFT calculations for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) models, though not specifically developed for this compound in the available literature, represent a powerful future direction. Such models would correlate these computed descriptors with experimentally observed reaction rates or biological activities, enabling the prediction of reactivity for novel, related compounds.

Solvent Effects in Computational Models

The surrounding solvent can significantly influence the structure, stability, and reactivity of this compound. Computational models are essential for understanding these solvent effects at a molecular level. Two primary approaches are used: implicit and explicit solvent models.

Implicit Solvent Models:

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute. For this compound, which has a moderate polarity, moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water would be predicted to:

Stabilize Polar Conformations: Solvents with high dielectric constants would favor conformations with a larger dipole moment.

Influence Reaction Energetics: For reactions involving charge separation in the transition state, polar solvents would lower the activation energy, thereby accelerating the reaction rate.

Explicit Solvent Models:

Explicit models involve including a number of individual solvent molecules in the computational simulation. This approach, often used in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Although this compound is not a hydrogen bond donor, the sulfur atoms can act as weak hydrogen bond acceptors. In protic solvents like water or ethanol, explicit models could reveal specific hydrogen bonding interactions with the sulfur atoms, which could play a role in stabilizing the molecule or influencing reaction pathways.

Illustrative Comparison of Solvent Effects on Relative Energy:

The choice of solvent can alter the relative stability of different conformers of this compound. A computational study would typically calculate the relative energy of the molecule in various solvents.

SolventDielectric Constant (ε)Predicted Relative Energy (kcal/mol)Predicted Effect
Gas Phase10.00 (Reference)Baseline energy in isolation.
Hexane1.9-1.5Slight stabilization due to non-specific interactions.
Dichloromethane8.9-3.2Moderate stabilization of polar conformers.
Acetonitrile37.5-4.5Significant stabilization of polar conformers.
Water78.4-5.0Strongest stabilization of polar conformers.

This table is illustrative and represents a hypothetical outcome of a computational study on this compound. The relative energies are for comparison purposes only.

By combining these computational approaches, a comprehensive understanding of how the solvent environment modulates the behavior of this compound can be achieved. This is crucial for predicting its reactivity in different chemical and biological environments.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

While direct studies on the antimicrobial activity of benzyl (B1604629) methyl disulfide are not extensively detailed in the available literature, research on structurally related compounds, including other methyl disulfides and benzyl derivatives, provides significant insights into its potential efficacy. The presence of both a benzyl group and a disulfide bond suggests that it may share mechanisms of action with other bioactive sulfur compounds.

The antibacterial potential of compounds structurally similar to benzyl methyl disulfide has been noted in several studies. Aromatic and heterocyclic methyl disulfides, which are analogues, have demonstrated mild antibacterial activity against a range of bacterial species, with minimum inhibitory concentration (MIC) values typically between 16–32 µg/mL nih.gov. One analogue, in particular, showed notable activity against Mycobacterium tuberculosis with a MIC of 4 µg/mL nih.gov. Furthermore, synthetic benzylamine (B48309) derivatives have shown potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis nih.gov. Benzyl bromide derivatives have also been reported to possess strong antibacterial properties dovepress.com. The antibacterial action of isothiocyanates, such as benzyl isothiocyanate, is attributed to their lipophilic and electrophilic nature, which allows them to penetrate and disrupt the bacterial outer membrane nih.gov.

Summary of Antibacterial Activity of Related Compounds

Compound ClassTarget BacteriaObserved ActivityReference
Aromatic/Heterocyclic Methyl DisulfidesVarious species, Mycobacterium tuberculosisMild activity (MIC 16–32 µg/mL); Potent against M. tuberculosis (MIC 4 µg/mL) nih.gov
Benzylamine DerivativesPseudomonas aeruginosa, Staphylococcus epidermidisPotent activity (MIC 0.002–0.016 µg/mL) nih.gov
Benzyl Bromide DerivativesGram-positive bacteriaStrong activity dovepress.com
Benzyl IsothiocyanateGeneral bacteriaDisruption of membrane integrity nih.gov

The antifungal properties of disulfides and benzyl derivatives are also documented. Dimethyl disulfide has demonstrated strong fungicidal activity against the phytopathogen Sclerotinia minor by causing damage to the cell membrane and downregulating the expression of genes involved in ergosterol (B1671047) biosynthesis nih.gov. Benzyl derivatives produced by certain bacteria are known to inhibit a significant number of fungal plant pathogens mdpi.com. Studies on synthetic benzyl bromides confirmed their strong activity against pathogenic fungi, including Candida albicans and Candida krusei dovepress.com.

Summary of Antifungal Activity of Related Compounds

Compound/ClassTarget FungiObserved ActivityReference
Dimethyl DisulfideSclerotinia minorDamages cell membrane, inhibits ergosterol biosynthesis nih.gov
Benzyl DerivativesFungal plant pathogensInhibitory activity mdpi.com
Benzyl Bromide DerivativesCandida albicans, Candida krusei, Aspergillus nigerHighly effective dovepress.com

The antimicrobial effects of disulfide compounds are often linked to specific biochemical interactions within the target cells.

Thiol-group Inactivation : A primary mechanism for disulfides is the inactivation of essential proteins through interaction with their thiol (sulfhydryl) groups. Disulfides can react with free thiol groups, such as those on cysteine residues in enzymes, leading to the formation of mixed disulfides nih.gov. This process can alter protein conformation and inhibit function asm.org. This reactivity is considered central to their biological effects, as the disruption of protein function can lead to cell death nih.gov. For example, the antibacterial activity of certain disulfide-based antibiotics is negated by the presence of thiol-containing molecules like glutathione (B108866), which suggests that their mode of action involves reacting with intracellular thiols to inhibit critical processes like fatty acid biosynthesis nih.gov. Thiol-containing molecules have also been shown to catalytically inactivate certain beta-lactam antibiotics, highlighting the significance of thiol chemistry in microbial environments nih.gov.

Efflux Pump Inhibition : Another significant mechanism is the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring multidrug resistance google.com. Certain natural disulfides and their synthetic analogues have been identified as efflux pump inhibitors (EPIs) researchgate.net. For instance, methyl disulfide analogues derived from Allium stipitatum demonstrated the ability to inhibit drug efflux in mycobacteria researchgate.net. By blocking these pumps, EPIs can restore the effectiveness of conventional antibiotics to which a bacterium had become resistant uj.edu.plmdpi.com.

Anticancer Potential and Cellular Effects

The disulfide functional group is a key feature in several molecules investigated for their anticancer properties.

Disulfide-containing compounds, particularly those derived from natural sources like garlic, have shown considerable potential for inhibiting the proliferation of cancer cells nih.gov. Diallyl disulfide (DADS), an oil-soluble organosulfur compound, can suppress the growth of various cancer cell types nih.govresearchgate.net. The mechanisms underlying this antiproliferative activity are multifaceted and include the induction of apoptosis (programmed cell death), regulation of cell-cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) nih.govbiomedpharmajournal.org.

Studies have shown that disulfides can be selectively toxic to cancer cells researchgate.net. One proposed mechanism is the inhibition of the thioredoxin (Trx) system, which is crucial for maintaining redox homeostasis within cells and is often overexpressed in cancers researchgate.net. By inhibiting thioredoxin, these compounds can lead to an accumulation of reactive oxygen species (ROS), inducing significant oxidative stress and triggering apoptosis in cancer cells researchgate.net.

The method by which disulfide-containing compounds enter cells is critical to their biological activity. A key mechanism is thiol-mediated uptake, which relies on thiol-disulfide exchange reactions at the cell surface researchgate.netacs.orgchemistryviews.org. The cell membrane contains proteins with exposed thiol groups (exofacial thiols) nih.gov. Disulfide compounds can react with these surface thiols, leading to the formation of a temporary, covalent bond between the compound and the cell membrane researchgate.netchemrxiv.org.

This covalent attachment facilitates the internalization of the molecule, which can occur through various pathways, including endocytosis or direct translocation across the membrane nih.govchemrxiv.org. The efficiency of this uptake process can be influenced by the specific structure of the disulfide compound mdpi.com. The importance of this pathway has been demonstrated in studies where masking cell surface thiols led to a significant reduction in the uptake of disulfide-bearing molecules nih.gov. This dynamic covalent chemistry provides an effective route for delivering molecules into the cytosol researchgate.netresearchgate.net.

Modulation of Cellular Pathways

While direct research on this compound's specific modulation of cellular pathways is limited, studies on structurally related compounds provide valuable insights. Organosulfur compounds, a class to which this compound belongs, are known to influence various signaling cascades. For instance, diallyl trisulfide, a compound found in garlic, has been shown to affect pathways related to cell cycle progression and apoptosis. mdpi.com

Investigations into other benzyl derivatives suggest potential interactions with critical signaling networks. Certain phytochemicals with benzyl moieties have been found to modulate the Wnt/β-catenin pathway, which is crucial in cell development and disease. mdpi.com For example, treatment of breast cancer cell lines with compounds like quercetin (B1663063) has been shown to regulate E-cadherin expression, which in turn can inhibit Wnt/β-catenin signaling. mdpi.com Furthermore, studies on organogold(iii) dithiocarbamates, which also feature sulfur-containing ligands, have demonstrated the ability to modulate mitochondrial respiration and metabolism in cancer cells, suggesting that related sulfur compounds could target cellular bioenergetics. nih.gov The formation of phenylmethanethiol, a related aroma compound in wine, is linked to the precursor benzaldehyde, indicating that yeast metabolic pathways can process benzyl compounds. These findings collectively suggest that this compound may have the potential to interact with and modulate key cellular pathways, although specific targets and mechanisms require direct investigation.

Antioxidant Activity

This compound is a component of various essential oils, such as those from the Alliaceae family, which are recognized for their antioxidant properties generally attributed to their sulfur compounds. researchgate.netmdpi.com The antioxidant potential of this compound has been noted in studies of brown algae. Extracts of the brown alga Cladostephus spongiosus, which contains this compound, have demonstrated notable antioxidant activity. nih.gov

Detailed mechanistic studies on related compounds provide further understanding. A study on S-benzyl phenylmethanethiosulfinate (BPT), a thiosulfinate derivative, revealed significant antioxidant effects. rsc.org This research compared BPT's activity to similar compounds, including dibenzyl disulfide, to identify the active structural site. The evidence strongly suggested that the benzylic hydrogen atom of BPT is the primary site for scavenging peroxyl radicals. rsc.org The study determined that BPT effectively inhibits oxidation with a stoichiometric factor (n) of approximately 2, meaning each molecule of BPT can trap about two peroxyl radicals. rsc.org The rate constant for the reaction of BPT with peroxyl radicals was measured to be 8.6 × 10³ M⁻¹ s⁻¹ for cumene-derived radicals and 6.2 × 10⁴ M⁻¹ s⁻¹ for methyl linoleate-derived radicals. rsc.org Additionally, the formation of persulfides from the reaction of disulfides with H₂S has been shown to enhance the antioxidant activity of molecules like glutathione, a mechanism that could be relevant for disulfide compounds like this compound under certain physiological conditions. nih.gov

Table 1: Antioxidant Activity Data for S-benzyl phenylmethanethiosulfinate (BPT)

Parameter Value Context Citation
Stoichiometric Factor (n) ~2 Number of peroxyl radicals trapped per molecule of BPT. rsc.org
Rate Constant (k_inh) 8.6 x 10³ M⁻¹ s⁻¹ Reaction with cumene-derived peroxyl radicals. rsc.org
Rate Constant (k_inh) 6.2 x 10⁴ M⁻¹ s⁻¹ Reaction with methyl linoleate-derived peroxyl radicals. rsc.org

| Active Site | Benzylic Hydrogen | Responsible for peroxyl radical scavenging. | rsc.org |

Other Biological Activities (e.g., cytotoxicity, mutagenicity studies)

The biological profile of this compound and its analogs extends to activities such as cytotoxicity and mutagenicity.

Cytotoxicity: Research on benzyl analogs of garlic-derived diallyl disulfide (DADS) has shed light on their anti-proliferative activities. researchgate.net A study that synthesized and tested a series of 4-substituted benzyl disulfides against human breast cancer cell lines (MCF-7) found that their cytotoxic effects were highly dependent on the substitution on the benzyl ring. researchgate.net For example, a disulfide with a 4-cyano group showed the highest activity among the disulfides tested. researchgate.net In contrast, some studies note that while diallyl trisulfide (DATS) exhibits significant cytotoxicity across a range of cancer cell lines, the analogous disulfide (diallyl disulfide) shows minimal cytotoxicity. nih.gov A 90-day feeding study was conducted in rats with methyl benzyl disulfide, which provided some toxicological data for this compound. inchem.org

Table 2: Cytotoxicity of Selected Benzyl Disulfide Analogs

Compound Target Cell Line Activity Citation
4-Cyano Benzyl Disulfide MCF-7 (Human Breast Cancer) Highest anti-proliferative activity among tested disulfides. researchgate.net
Diallyl Disulfide (DADS) Various Cancer Cells Minimal cytotoxicity compared to the trisulfide version. nih.gov

| Benzyl Diselenides | MCF-7 (Human Breast Cancer) | Exhibited very good anti-proliferative activities, better than DADS. | researchgate.net |

Mutagenicity: The mutagenic potential of related benzyl sulfides has been investigated. A study using the Ames test on benzyl 1,2-dichlorovinyl sulfide (B99878) (BDVS) and benzyl 1,2,3,4,4-pentachlorobutadienyl sulfide (BPBS) explored the hypothesis that their mutagenicity stems from metabolic conversion to unstable thiols. nih.gov The results showed that both compounds were mutagenic under conditions that allowed for cytochrome P-450-dependent benzylic hydroxylation. nih.gov This suggests that the formation of unstable thiols is a key factor in the mutagenic effects of these benzyl sulfides. nih.gov In contrast, benzyl 2-chloro-1,1,2-trifluoroethyl sulfide was not mutagenic in the Ames test, which aligns with the lack of mutagenicity observed for its corresponding cysteine S-conjugate. nih.gov Studies on other benzyl derivatives, such as benzyl alcohol and benzaldehyde, using the comet assay have also shown potential for genotoxicity at certain concentrations. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological effects.

In the context of anti-cancer activity, a detailed SAR study was performed on a series of 4-substituted benzyl analogs of diallyl disulfide. researchgate.net This research revealed that modifications to the benzyl ring significantly impact anti-proliferative activity. A key finding was that the introduction of a 4-cyano group on the benzyl ring dramatically enhanced cytotoxicity against human breast cancer cells compared to other substitutions like 4-nitro and 4-methoxy groups. researchgate.net This highlights the sensitivity of the biological activity to electronic and steric changes on the aromatic ring.

Regarding antioxidant activity, SAR investigations of S-benzyl phenylmethanethiosulfinate (BPT) and related compounds identified the benzylic hydrogen as the crucial structural feature for peroxyl radical scavenging. rsc.org This indicates that the -CH₂- group adjacent to the sulfur atom and the benzene (B151609) ring plays a pivotal role in the antioxidant mechanism, likely due to the stabilization of the resulting radical.

In other biological contexts, such as the inhibition of thiopurine methyltransferase, SAR studies on benzoic acid inhibitors have provided insights into the types of interactions that drive molecular recognition and inhibition, which can be broadly relevant to understanding how benzyl-containing compounds interact with protein targets. inchem.org Similarly, SAR studies on YC-1, a 1-benzyl indazole derivative with antiplatelet activity, have underscored the necessity of the benzyl group for its biological function. nih.gov

General Role of Disulfide Bonds in Biological Systems (e.g., protein stabilization, redox processes)

The disulfide bond (S-S) is a key covalent linkage in biochemistry, and its properties are fundamental to understanding the function of compounds like this compound in biological contexts.

Protein Stabilization: Disulfide bonds are critical for the structural stability of many proteins, particularly those that are secreted or located on the cell surface where they are exposed to a harsh oxidizing environment. nih.govrsc.org By forming covalent cross-links between two cysteine residues, they significantly contribute to maintaining the correct three-dimensional (tertiary and quaternary) structure of proteins. metwarebio.com This stabilization is classically explained by the reduction in the conformational entropy of the unfolded state; by creating a loop, the disulfide bond restricts the number of conformations the denatured protein can adopt, thus stabilizing the folded state. rsc.orgnih.gov These bonds are essential during the oxidative folding of proteins within the endoplasmic reticulum, ensuring they achieve their functional conformations. metwarebio.com

Redox Processes: Beyond their structural role, disulfide bonds are central players in cellular redox processes. nih.gov Unlike static structural disulfides, many disulfide bonds are "redox-active," meaning they can be reversibly formed and broken in response to the local redox environment. nih.govumich.edu This dynamic interconversion acts as a redox switch, regulating protein activity, localization, and function. nih.govumich.edu

The primary mechanism for this regulation is the thiol-disulfide exchange reaction. nih.govacs.org In the cellular environment, the high concentration of glutathione (in its reduced, GSH, and oxidized, GSSG, forms) plays a major role in controlling the status of protein thiols. nih.govlibretexts.org A disulfide bond within a protein can be reduced by two molecules of GSH, and conversely, two protein thiols can be oxidized to form a disulfide bond. This process is often catalyzed by families of enzymes such as thioredoxins and protein disulfide isomerases (PDIs), which use their own redox-active disulfide bonds to facilitate these exchanges. nih.govacs.org This intricate network of redox reactions is vital for antioxidant defense, redox signaling, and maintaining cellular homeostasis. umich.eduacs.org

Applications in Organic Synthesis and Materials Science

Synthetic Intermediate in Organic Chemistry

As an intermediate, benzyl (B1604629) methyl disulfide provides a valuable building block for the construction of more complex molecules. The disulfide linkage is a key functional group that can be manipulated to form new carbon-sulfur bonds, making it a precursor for a range of organosulfur compounds.

Benzyl methyl disulfide and other disulfides are utilized as reagents for the synthesis of thioethers (also known as sulfides). Thioethers are significant structural motifs in medicinal chemistry, agrochemicals, and materials science. rsc.org Methods to synthesize thioethers from disulfides often circumvent the use of thiols, which are notorious for their unpleasant odor and susceptibility to oxidation. rsc.orgmdpi.com

One common strategy involves the cross-coupling of disulfides with electrophiles. For instance, iron-catalyzed cross-electrophile coupling reactions between benzyl halides and disulfides can produce thioether products efficiently. organic-chemistry.org This approach is noted for its broad substrate scope and avoidance of undesired elimination side reactions. organic-chemistry.org Another method involves the reaction of disulfides with organometallic reagents. For example, benzyl Grignard reagents have been shown to react with certain thioesters at the sulfur atom to form benzyl sulfides, showcasing a novel carbon-sulfur bond formation pathway. rsc.org

Table 1: Selected Methods for Thioether Synthesis from Disulfide-Related Precursors

MethodReactantsCatalyst/ReagentProductKey Features
Cross-Electrophile CouplingBenzyl Halides + DisulfidesIron CatalystThioethersAvoids terminal reductants and photoredox conditions. organic-chemistry.org
Grignard ReactionBenzyl Grignard Reagents + Phosphinic Acid ThioestersNoneBenzyl SulfidesDemonstrates unexpected C-S bond formation at the sulfur atom. rsc.org

The utility of this compound extends beyond thioether synthesis to the formation of other sulfur-containing molecules. The disulfide bond can be cleaved under specific conditions to generate reactive sulfur species that can be incorporated into various molecular frameworks.

Research on a series of benzyl polysulfides, ranging from monosulfide to tetrasulfide, has shown that the trisulfide and tetrasulfide variants release hydrogen sulfide (B99878) (H₂S) upon reaction with biological thiols like cysteine or glutathione (B108866). nih.gov This thiol-mediated reduction highlights a pathway where benzyl polysulfides can act as precursors to other biologically relevant sulfur compounds. While this study focused on higher-order polysulfides, it underscores the reactivity of the sulfur-sulfur bond, a characteristic central to the chemistry of this compound. This reactivity allows it to serve as a synthon for introducing sulfur atoms into organic structures, leading to a variety of organosulfur compounds. researchgate.net

Bioconjugation Strategies

The disulfide bond is a cornerstone of many bioconjugation strategies, particularly for the site-specific modification of proteins like antibodies. rsc.orgnih.gov The principle often involves a thiol-disulfide exchange reaction, where a disulfide-containing reagent reacts with a free thiol group, such as the side chain of a cysteine residue on a protein. rsc.org

This dynamic covalent chemistry is widely exploited for several reasons:

Reversibility: The disulfide linkage can be cleaved under reducing conditions, which are present inside cells, allowing for the controlled release of a conjugated payload (e.g., a drug). rsc.org

Site-Specificity: By reducing native disulfide bonds in proteins (e.g., the interchain disulfides in antibody fragments), specific thiol groups can be generated and targeted for conjugation, leading to a homogeneous product. nih.govrsc.org

Stability: The resulting disulfide bond is stable enough to circulate in the bloodstream but can be selectively cleaved at the target site. rsc.org

Reagents containing pyridyl disulfide groups are commonly used because the exchange reaction releases 2-pyridinethione, a stable leaving group that drives the reaction to completion. rsc.org While not this compound itself, the fundamental reactivity of the disulfide moiety is the key enabler for these advanced bioconjugation techniques, which are crucial for developing antibody-drug conjugates (ADCs) and other targeted therapeutics. nih.gov

Applications in Pharmaceutical and Agrochemical Synthesis

Sulfur-containing compounds, particularly sulfides and their derivatives, are integral to the structure of numerous pharmaceutical and agrochemical agents. rsc.orgresearchgate.net this compound can serve as a valuable intermediate in the synthesis of these complex molecules. Its ability to participate in C-S bond-forming reactions makes it a useful building block for creating the core structures of bioactive compounds. rsc.org

For example, benzyl sulfides are key components of drugs like the antifungal agent sulconazole (B1214277) and the antidepressant dosulepin. rsc.org Synthetic methods that build benzyl sulfide moieties are therefore highly relevant. Research has demonstrated the synthesis of an analog of tiopinac, a potent anti-inflammatory agent, using a method developed for benzyl sulfide synthesis, highlighting the practical application of this chemistry in drug discovery. rsc.org Suppliers of fine chemicals often market compounds like this compound to the pharmaceutical, agrochemical, and material sciences sectors, underscoring their role as foundational materials in these industries. thegoodscentscompany.com

Polymer and Materials Science

The disulfide bond is increasingly incorporated into polymers to create "smart" or responsive materials. rsc.org Polymers containing disulfide linkages in their backbone or as pendant groups can be designed to degrade or change their properties in response to specific stimuli, such as reducing agents or light. rsc.orgsemanticscholar.org This functionality is highly desirable for applications like drug delivery systems, self-healing materials, and biosensors.

The synthesis of polymers containing disulfide bonds has been achieved through several methods, including the polymerization of disulfide-containing monomers. rsc.orgsemanticscholar.org The presence of the disulfide bond imparts unique characteristics to the resulting material. For example, poly(disulfide)s can be degraded back to small molecules under reducing conditions, a property that is exploited in designing drug carriers that release their payload in the reducing environment of a cell. semanticscholar.org

This compound's structural elements are relevant to the design of monomers for copolymerization. Disulfide-containing monomers can be copolymerized with other monomers to precisely tune the properties of the final material. rsc.org

A key strategy involves the ring-opening polymerization of disulfide-containing cyclic monomers. This approach allows for the creation of poly(disulfide)s with controlled molecular weights and narrow polydispersity. semanticscholar.org Furthermore, these poly(disulfide)s can be used to form block copolymers. For instance, a pre-existing polymer can act as a macroinitiator for the polymerization of a disulfide-containing lactone, resulting in a block copolymer with both a conventional polymer segment and a degradable poly(disulfide) segment. semanticscholar.org This creates sophisticated materials that combine the properties of different polymer types, with the disulfide block conferring stimulus-responsive behavior. rsc.org

Application as Cathode Materials in Lithium Batteries

Organosulfur compounds, particularly organodisulfides, are an emerging class of cathode materials for next-generation rechargeable lithium batteries. acs.org Their appeal lies in high theoretical capacities, structural tunability, and reliance on abundant resources. acs.orgacs.org The fundamental working principle involves the reversible cleavage and formation of the disulfide (S-S) bond during the battery's discharge and charge cycles. acs.org

While research on this compound for this specific application is not extensively documented, studies on structurally related aromatic disulfides provide significant insights into its potential. Organodisulfides featuring phenyl groups, such as diphenyl disulfide and benzyl disulfide, have shown improved electrochemical behavior compared to their aliphatic counterparts. acs.org The electron-withdrawing nature of the phenyl group and reduced solubility of the discharge products contribute to better performance. acs.org

However, challenges for this class of materials include the inherent low electronic conductivity of sulfur and the dissolution of intermediate discharge products into the electrolyte, which can hinder practical application. acs.org Research has focused on mitigating these issues. For instance, a study on the copolymerization of 3-thienylmethyl disulfide and benzyl disulfide demonstrated that the resulting copolymer could be electrochemically polymerized to form a stable and conductive structure, showing potential as a cathode material. researchgate.net Another approach involves using organotrisulfides, such as dimethyl trisulfide (DMTS), which can undergo a multi-electron reduction process, delivering high initial specific capacity. researchgate.net

These findings suggest that organosulfur compounds are promising candidates for high-energy cathodes. The presence of the benzyl group in this compound positions it as a compound of interest for future investigation, building upon the foundational research conducted on related aromatic and organic polysulfides.

Table 1: Research Findings on Related Organosulfur Cathode Materials

Compound/Material ClassKey Research FindingReference
Organodisulfides (General)Redox process is based on the reversible breakage and recombination of the S-S bond. Phenyl groups can improve electrochemical behavior. acs.org
Organotrisulfides (e.g., DMTS)Can undergo a multi-electron reduction, leading to high initial specific capacity (e.g., 720 mAh g⁻¹ for DMTS). researchgate.net
Poly(3-thienylmethyl disulfide-co-benzyl disulfide)Copolymers form stable, higher-conductivity structures upon electropolymerization, suggesting suitability as cathode materials for lithium batteries. researchgate.net
General OrganosulfidesConsidered a promising alternative to traditional inorganic cathode materials due to high theoretical capacities and structural designability. acs.orgnih.gov

Role in Vulcanization Processes (for related disulfides)

The disulfide bond is central to the chemistry of rubber vulcanization, a process that creates crosslinks between polymer chains to improve elasticity and strength. While this compound itself is not a primary vulcanizing agent, the reactivity of related disulfides, such as dibenzyl disulfide (DBD), is critical in the context of devulcanization—the process of breaking these crosslinks to recycle rubber waste. researchgate.net

Devulcanization aims to selectively cleave the sulfur-sulfur (S–S) and carbon-sulfur (C–S) crosslinks without significantly degrading the main polymer (C-C) backbone. researchgate.net This is challenging because the bond energies are relatively close (S-S: ~227 kJ/mol, C-S: ~273 kJ/mol, C-C: ~348 kJ/mol). researchgate.net

Chemical agents are often used to facilitate this process, and organic disulfides have proven effective. Research on the mechanochemical devulcanization of natural rubber has shown that dibenzyl disulfide acts as an efficient devulcanizing agent. researchgate.net It aids in the cleavage of monosulfide, disulfide, and polysulfide bonds within the cured rubber matrix. The efficiency of this process is dependent on factors like the concentration of the disulfide agent and the temperature. researchgate.net

In the broader context of accelerated sulfur vulcanization, other disulfides play a key role as intermediates. For example, with benzothiazolesulfenamide accelerators, 2-bisbenzothiazole-2-2'-disulfide (MBTS) is a crucial intermediate. It reacts with sulfur to form active sulfurating species that go on to create the necessary crosslinks in the rubber. cmu.edu The study of these related disulfides provides a chemical basis for understanding the potential reactivity of the disulfide linkage in compounds like this compound under conditions relevant to polymer and materials science.

Role in Food Chemistry and Flavorings (as a flavoring agent, academic perspective on chemical basis)

This compound is recognized as a flavoring agent in the food industry, prized for its potent and complex sulfurous notes. thegoodscentscompany.comnih.gov It has been identified as a naturally occurring volatile compound in foods such as roasted cocoa and roasted peanuts. chemicalbook.com Its sensory profile is characterized by a combination of sulfurous, cabbage-like, and vegetative aromas with metallic and green undertones. chemicalbook.comperflavory.com

From a chemical perspective, the role of this compound in flavoring is rooted in its distinct molecular structure. The presence of the disulfide bond (-S-S-) is responsible for its characteristic sulfurous quality. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent. nih.gov

Table 2: Organoleptic Properties of this compound

PropertyDescriptionConcentration / MediumReference
Odor Sulfurous, cabbage, vegetable, green, metallicat 0.10% in propylene (B89431) glycol chemicalbook.com
Odor Sulfureous cabbage-like, vegetative with a green metallic nuanceat 1.0% in ethyl alcohol perflavory.com
Flavor/Taste Sulfureous, vegetative, metallic, green, with an onion nuanceat 5.00 ppm perflavory.com
Functional Use Flavoring agent in spice, meat, soup, and savory applications0.003 - 0.3 ppm in finished product thegoodscentscompany.comperflavory.com

Natural Occurrence and Environmental Considerations

Occurrence in Natural Products

Benzyl (B1604629) methyl disulfide has been detected in specific plant and animal sources, although its distribution appears to be less widespread than other well-known disulfides.

In Plants:

The presence of benzyl methyl disulfide has been confirmed in a few food items. It has been detected, though not quantified, in cocoa beans (Theobroma cacao) and some types of nuts. hmdb.cafoodb.ca Its occurrence in these foods suggests it may contribute to their characteristic flavor and aroma profiles, as it is described as having a cabbage-like, green, and metallic taste. hmdb.cafoodb.ca

While the Allium family, which includes garlic and onions, is renowned for its rich and diverse array of sulfur compounds, such as diallyl disulfide and dipropyl disulfide, the presence of this compound has not been definitively reported in these species. escholarship.orgnih.gov The characteristic flavors of Allium vegetables are primarily due to the enzymatic breakdown of S-alk(en)yl cysteine sulfoxides into various thiosulfinates and subsequent polysulfides upon cutting or crushing. researchgate.net

Natural SourceSpeciesFinding
Cocoa BeanTheobroma cacaoDetected, but not quantified. hmdb.cafoodb.ca
Nuts-Detected, but not quantified. hmdb.ca

In Animal Secretions:

Volatile sulfur compounds are known to play crucial roles in mammalian chemical communication, acting as pheromones or kairomones. While this compound itself has not been widely identified in animal secretions, the closely related compound, benzyl methyl sulfide (B99878), has been detected as a volatile scent chemical in the urine of the red fox (Vulpes vulpes). foodb.ca This suggests that compounds with a benzyl group and a sulfur linkage are part of the chemical signaling repertoire of some canids. foodb.ca

Furthermore, other simple disulfides, such as dimethyl disulfide, have been identified as potent attractant pheromones in the vaginal secretions of hamsters, highlighting the significance of this class of compounds in animal behavior. nih.gov The presence of these related compounds in animal secretions points towards a potential, though not yet confirmed, role for this compound in animal communication.

AnimalSecretion TypeCompound Detected
Red FoxUrineBenzyl methyl sulfide (a related sulfide). foodb.ca
HamsterVaginal SecretionDimethyl disulfide (a related disulfide). nih.gov

Environmental Fate and Degradation Pathways (general for disulfides)

Specific studies on the environmental fate and degradation of this compound are scarce. However, general knowledge of the behavior of organic disulfides and other organosulfur compounds in the environment allows for informed inferences.

Organosulfur compounds are subject to microbial degradation under both aerobic and anaerobic conditions. oup.comnih.gov The disulfide bond (–S–S–) can be cleaved by microbial action, leading to the formation of thiols (–SH) and other sulfur-containing intermediates. Bacteria play a crucial role in the biogeochemical cycling of sulfur. For instance, some bacterial strains, such as Bacillus cereus, have been shown to effectively degrade dimethyl disulfide, using it as a sole source of carbon and energy. nih.gov The degradation pathway of dimethyl disulfide by this bacterium involves intermediates like dimethyl trisulfide and S-oxide derivatives. nih.gov

The presence of a benzyl group in this compound may influence its degradation. Studies on compounds like benzyl butyl phthalate (B1215562) have shown that bacteria such as Bacillus marisflavi are capable of hydrolyzing the molecule, a process that involves the breakdown of the benzyl ester linkage. sigmaaldrich.comnih.gov This suggests that microorganisms possess enzymatic machinery capable of targeting benzyl-containing structures.

In the environment, the degradation of organosulfur compounds can be influenced by several factors, including pH, temperature, and the availability of other nutrients. nih.govnih.gov The ultimate aerobic degradation of simple organosulfur compounds typically leads to the formation of sulfate (B86663) (SO₄²⁻), which can then be assimilated by other organisms. nih.govwikipedia.org Under anaerobic conditions, the degradation pathways are more complex and can result in the production of compounds like hydrogen sulfide. wur.nl

Ecological Relevance and Impact

The ecological relevance of this compound has not been thoroughly investigated, and ecotoxicity data are largely unavailable. sigmaaldrich.com However, the known ecological roles of similar organosulfur compounds provide a framework for its potential impact.

Many volatile sulfur compounds produced by plants, particularly those from the Allium genus like diallyl disulfide, exhibit significant antimicrobial and antifungal properties. escholarship.orgnih.govresearchgate.net These compounds are believed to function as a defense mechanism for the plant against pathogens. researchgate.net It is plausible that this compound could have similar biocidal or inhibitory effects on certain microorganisms, although specific studies are lacking.

In the context of animal ecology, volatile sulfur compounds are critical for chemical communication. royalsocietypublishing.org As noted, the presence of benzyl methyl sulfide in fox urine and dimethyl disulfide in hamster secretions underscores the role of these chemicals in signaling for territorial marking, social status, or reproductive state. foodb.canih.gov The specific aroma of these compounds can convey information to other animals, influencing their behavior. royalsocietypublishing.org

At higher concentrations, some organosulfur compounds can have inhibitory or toxic effects on microbial communities. oup.com In aquatic environments, volatile organic sulfur compounds (VOSCs) are involved in global sulfur cycling and can contribute to off-odors in water bodies, particularly under eutrophic conditions. nih.gov The production and degradation of these compounds are part of complex microbial food webs. nih.govnih.gov However, without specific data, the precise ecological footprint of this compound remains an area for future research.

Future Research Directions

Advanced Mechanistic Elucidation of Chemical and Biological Pathways

A foundational area for future research lies in developing a deeper mechanistic understanding of how benzyl (B1604629) methyl disulfide interacts within chemical and biological systems. The disulfide bond is a key functional group, and its reactivity governs the compound's behavior.

A primary reaction pathway of interest is the thiol-disulfide exchange. libretexts.orgmdpi.com This redox reaction, where a thiol (R-SH) attacks the sulfur-sulfur bond of a disulfide (R'-S-S-R''), is fundamental to many biological processes. libretexts.org In biological contexts, this exchange is often mediated by molecules like the coenzyme glutathione (B108866) (GSH), which interconverts between its reduced thiol form (GSH) and its oxidized disulfide form (GSSG). libretexts.org The mechanism can be described as a series of SN2-like attacks, leading to the formation of a new disulfide bond. libretexts.org Future studies should focus on the specific kinetics and thermodynamics of benzyl methyl disulfide's interaction with biologically relevant thiols, such as cysteine residues in proteins. This could clarify its potential to modulate protein function or participate in cellular signaling pathways. libretexts.orgacs.org

Furthermore, the oxidation of thiols to disulfides is a thermodynamically favored process. libretexts.org Investigating the oxidation-reduction potential of the this compound/thiol pair is crucial. Research could also explore analogous reaction mechanisms, such as those seen in organoselenium chemistry, where photolytically generated radicals can initiate addition reactions, forming stabilized benzyl radical intermediates. acs.org Understanding these fundamental reaction pathways is essential for predicting the compound's stability, reactivity, and potential biological effects.

Discovery and Characterization of Novel Biological Activities

While this compound is currently used in the food industry, its potential pharmacological activities remain largely unexplored. nih.govthegoodscentscompany.com Future research should systematically screen this compound for a wide range of biological effects.

Drawing inspiration from other naturally occurring organosulfur compounds, research could investigate its potential as an antioxidant, membrane-protective, or antiviral agent. nih.gov For instance, studies on unsymmetrical disulfides that combine fragments of monoterpenes and heterocyclic compounds have revealed promising biological activities. nih.gov This suggests that the unique combination of a benzyl group and a methyl group in this compound may confer specific bioactivities.

A systematic approach to discovering new functions would involve high-throughput screening against various biological targets, including enzymes, receptors, and microbial strains. Given that related molecules have shown potential in areas like anti-cancer research, exploring the cytotoxicity of this compound against various cancer cell lines could be a valuable avenue. acs.org Any identified activities would need to be followed by detailed characterization to determine the mechanism of action, effective concentrations, and specificity.

Development of Sustainable Synthetic Methodologies

As interest in this compound and other unsymmetrical disulfides grows, the development of environmentally friendly and efficient synthetic methods becomes increasingly important. Traditional synthetic routes can sometimes involve harsh conditions or produce unwanted byproducts. organic-chemistry.org Future research should focus on "green chemistry" approaches to synthesize this compound.

Promising sustainable methodologies for creating unsymmetrical disulfides that could be adapted for this compound include:

Aerobic Oxidative Coupling: Base-catalyzed aerobic cross-dehydrogenative coupling of a corresponding thiol with another thiol uses molecular oxygen as the ideal green oxidant, producing water as the only byproduct. rsc.org

Visible-Light-Promoted Synthesis: The use of visible light to facilitate reactions offers a green and sustainable alternative to traditional heating, potentially enabling radical-based functionalization under mild conditions. acs.org

Alternative Reagents and Solvents: Research into using CO2 as a neutralizing agent with hydrogen peroxide as the oxidant in an aqueous solvent presents a very green synthetic route. researchgate.net Similarly, the use of ascorbic acid as a catalyst offers a practical, inexpensive, and reusable option. researchgate.net

Novel Reagent Approaches: The development of novel reagents, such as bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, allows for the rapid and high-yield synthesis of unsymmetrical disulfides from thiols under mild conditions. organic-chemistry.org

These methods emphasize high atom economy, the use of non-hazardous reagents and solvents, and energy efficiency, aligning with the principles of sustainable chemistry. rsc.orgyoutube.com

Exploration of Advanced Materials Science Applications

The dynamic nature of the disulfide bond makes it an attractive component for advanced, functional materials. mdpi.comacs.org A significant future research direction for this compound is its incorporation into polymers to create "smart" materials.

The most promising application lies in the field of self-healing materials . acs.orgrsc.orgmdpi.combohrium.commdpi.com The principle relies on the ability of disulfide bonds within a polymer network to exchange, break, and reform, particularly when stimulated by moderate heat. acs.orgbohrium.com This dynamic covalent chemistry allows a material to repair itself after being cut or damaged, restoring its mechanical properties. acs.orgmdpi.com Researchers have successfully introduced disulfide groups into various polymers, including:

Covalently cross-linked rubbers acs.org

Polyurethanes rsc.org

Polyacrylates bohrium.com

Polyimides mdpi.com

Future work could involve designing and synthesizing monomers derived from or containing the this compound structure. These monomers could then be polymerized or co-polymerized to create novel materials. Research would focus on how the inclusion of this specific disulfide affects the material's properties, such as its glass transition temperature, mechanical strength, and the efficiency and speed of the self-healing process. rsc.orgbohrium.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. Future investigations should leverage this integrated approach to efficiently explore the compound's properties and potential applications.

Computational studies can provide valuable predictive insights. Databases like PubChem already contain computed properties for this compound, such as its LogP (a measure of lipophilicity) and molecular weight. nih.govfoodb.ca Going forward, more advanced computational techniques can be employed:

Molecular Docking: In silico docking studies can predict how this compound might bind to the active sites of various enzymes or receptors, helping to prioritize targets for experimental screening of biological activity. acs.org

Density Functional Theory (DFT): DFT calculations can be used to elucidate reaction mechanisms, such as the thiol-disulfide exchange or palladium-catalyzed reactions, providing a level of detail that is difficult to obtain through experiments alone. acs.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related disulfide compounds, QSAR models can be built to correlate chemical structure with biological activity, guiding the design of more potent or selective molecules. acs.org

These computational predictions must then be validated through targeted experimental work . For example, if docking studies suggest that this compound inhibits a particular enzyme, this can be tested using in vitro enzyme assays. acs.org Similarly, reaction mechanisms proposed by DFT analysis can be probed through kinetic studies and product analysis. acs.org This iterative cycle of computational prediction followed by experimental verification is a highly efficient strategy for navigating the vast landscape of potential research directions and unlocking the full potential of this compound.

Q & A

Q. What established synthetic methods are used for benzyl methyl disulfide, and how can purity be optimized?

this compound is typically synthesized via oxidative coupling of benzyl thiol and methyl thiol using oxidants like iodine or hydrogen peroxide. To optimize purity:

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Verify purity (≥95%) using HPLC with UV detection at 254 nm .
  • Confirm structural identity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H NMR for proton environments (e.g., aromatic vs. methyl protons), 13C^{13}C NMR for carbon backbone analysis.
  • Mass spectrometry : GC-MS or LC-MS to confirm molecular weight (exact mass: 154.0298 g/mol) and fragmentation patterns.
  • Chromatography : HPLC for purity assessment, retention time comparison with standards .

Q. What safety protocols are essential for handling this compound?

Follow disulfide-specific guidelines:

  • Use PPE (nitrile gloves, safety goggles), fume hoods for synthesis, and emergency eyewash stations.
  • Store in airtight containers away from oxidizers.
  • For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies often arise from:

  • Purity variations : Enforce strict HPLC purity thresholds (≥95%) and batch-to-batch consistency checks.
  • Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control redox environments (e.g., glutathione levels).
  • Data normalization : Use internal controls (e.g., reference inhibitors) and meta-analyses to identify confounding variables .

Q. What computational approaches predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Models disulfide bond cleavage energetics (e.g., S–S bond dissociation enthalpy).
  • Molecular docking : Predicts interactions with proteins (e.g., thioredoxin reductase) using crystal structure data (e.g., PDB ID 1XCF).
  • Validation : Cross-check computational results with experimental data from X-ray crystallography or kinetic assays .

Q. How does steric hindrance influence this compound’s stability under varying pH conditions?

  • Acidic conditions : Protonation of sulfur atoms increases electrophilicity, accelerating nucleophilic attack.
  • Basic conditions : Deprotonation promotes disulfide exchange reactions.
  • Steric effects : The methyl group reduces accessibility to the S–S bond, increasing stability compared to bulkier analogs. Monitor via UV-Vis kinetics (280 nm absorbance) and 1H^1H NMR .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s metabolic pathways?

  • Isotopic labeling : Use 34S^{34}S-labeled compounds to track metabolic fate via LC-MS.
  • Enzyme inhibition assays : Test against cysteine-dependent enzymes (e.g., caspases) with fluorogenic substrates.
  • Redox profiling : Measure cellular glutathione levels before/after exposure using Ellman’s reagent .

Q. What strategies validate this compound’s role as a biochemical probe?

  • Target engagement assays : Use thermal shift assays (TSA) to confirm binding to putative targets.
  • Off-target screening : Employ chemoproteomics (e.g., activity-based protein profiling).
  • Dose-response studies : Establish EC50_{50} values across multiple cell lines to assess specificity .

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Benzyl methyl disulfide

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